5-bromo-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide
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Overview
Description
5-bromo-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide is a complex organic compound that features a combination of benzofuran, thiazole, and thiophene moieties. These structural elements are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications .
Mechanism of Action
Target of Action
The primary target of this compound is the serotonin receptor 5-HT2A . This receptor plays a crucial role in the regulation of mood, anxiety, and schizophrenia, among other neurological processes.
Mode of Action
The compound binds strongly and with high selectivity to the serotonin receptor 5-HT2A . This binding can result in changes in the receptor’s activity, potentially influencing neurological processes regulated by this receptor.
Biochemical Analysis
Biochemical Properties
It is known that benzofuran compounds, to which this compound belongs, can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely, depending on the specific structure and functional groups present in the compound.
Cellular Effects
Benzofuran compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide typically involves multi-step organic reactions. One common approach includes the formation of the thiazole ring through a cyclization reaction involving a thioamide and an α-haloketone. The benzofuran moiety can be introduced via a Suzuki coupling reaction, and the final product is obtained by amidation of the thiophene carboxylic acid with the thiazole derivative .
Industrial Production Methods
large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of high-efficiency catalysts and continuous flow reactors to streamline the process .
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Electrophilic and nucleophilic substitution reactions can be employed to introduce different substituents on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups like alkyl, aryl, or halogen substituents .
Scientific Research Applications
5-bromo-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a probe in reaction mechanism studies.
Biology: The compound is explored for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to evaluate its efficacy as a therapeutic agent in treating various diseases.
Industry: It may be used in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
5-bromo-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)furan-2-carboxamide: Similar in structure but with a different substitution pattern on the benzofuran ring.
5-bromo-N-(5-methyl-1,3-thiazol-2-yl)furan-2-carboxamide: Features a furan ring instead of a thiophene ring.
Uniqueness
The uniqueness of 5-bromo-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide lies in its specific combination of structural elements, which may confer distinct biological activities and chemical reactivity compared to similar compounds .
Properties
IUPAC Name |
5-bromo-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11BrN2O3S2/c1-22-11-4-2-3-9-7-12(23-15(9)11)10-8-24-17(19-10)20-16(21)13-5-6-14(18)25-13/h2-8H,1H3,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMFUGTACRYQPRJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C3=CSC(=N3)NC(=O)C4=CC=C(S4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11BrN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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